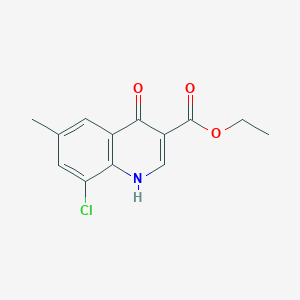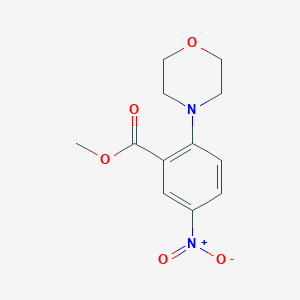
Methyl 2-morpholino-5-nitrobenzenecarboxylate
Vue d'ensemble
Description
Methyl 2-morpholino-5-nitrobenzenecarboxylate (MMN) is an organic compound with the molecular formula C9H11NO5. It is a white crystalline solid that is soluble in water and organic solvents. MMN is a versatile reagent with a wide range of applications in scientific research and laboratory experiments. It has been used in organic synthesis, biochemistry, and molecular biology.
Applications De Recherche Scientifique
Methyl 2-morpholino-5-nitrobenzenecarboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, biochemistry, and molecular biology. In organic synthesis, Methyl 2-morpholino-5-nitrobenzenecarboxylate can be used as a protecting group for amines and carboxylic acids, as well as a catalyst for the synthesis of aryl halides and ketones. In biochemistry, Methyl 2-morpholino-5-nitrobenzenecarboxylate can be used to modify proteins, cleave peptide bonds, and stabilize DNA. In molecular biology, Methyl 2-morpholino-5-nitrobenzenecarboxylate can be used to study the structure and function of proteins and DNA.
Mécanisme D'action
Methyl 2-morpholino-5-nitrobenzenecarboxylate acts as an electrophile in organic synthesis and biochemistry. In organic synthesis, it reacts with nucleophiles such as amines and carboxylic acids, forming an amide or ester bond. In biochemistry, it can react with the side chains of amino acids, forming a covalent bond and modifying the protein structure.
Biochemical and Physiological Effects
Methyl 2-morpholino-5-nitrobenzenecarboxylate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that Methyl 2-morpholino-5-nitrobenzenecarboxylate can inhibit the activity of enzymes involved in DNA synthesis, transcription, and translation. In vivo studies have shown that Methyl 2-morpholino-5-nitrobenzenecarboxylate can inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-morpholino-5-nitrobenzenecarboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time. It is also soluble in a variety of solvents, allowing for easy manipulation and reaction. Additionally, it is relatively non-toxic and has low environmental impact. The main limitation of Methyl 2-morpholino-5-nitrobenzenecarboxylate is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
Methyl 2-morpholino-5-nitrobenzenecarboxylate has potential applications in a wide range of scientific research fields. Its ability to modify proteins and DNA could be further explored for use in gene therapy and drug development. It could also be used to study the structure and function of proteins and DNA, as well as to study the effects of drugs and other compounds on these molecules. Additionally, Methyl 2-morpholino-5-nitrobenzenecarboxylate could be used in the synthesis of new materials and compounds, such as polymers and pharmaceuticals. Finally, Methyl 2-morpholino-5-nitrobenzenecarboxylate could be used to synthesize novel compounds with potential applications in agriculture, medicine, and other fields.
Propriétés
IUPAC Name |
methyl 2-morpholin-4-yl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(14(16)17)2-3-11(10)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVAXLVFPLUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372407 | |
| Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-morpholino-5-nitrobenzenecarboxylate | |
CAS RN |
83909-55-1 | |
| Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



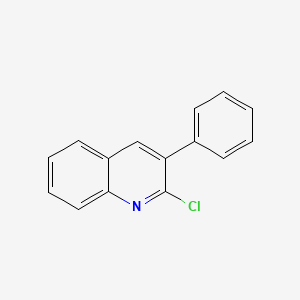




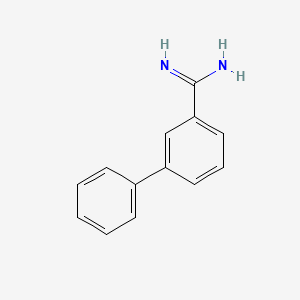
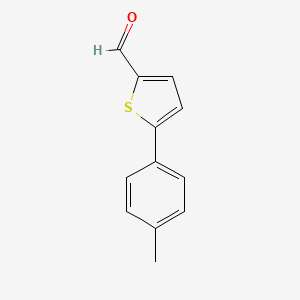
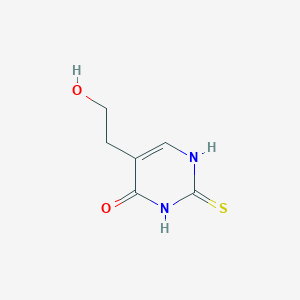
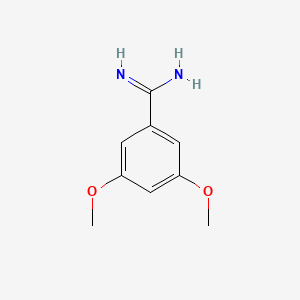
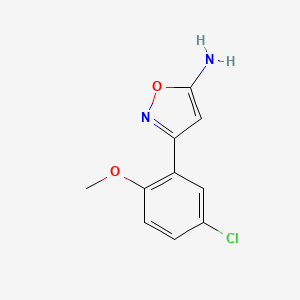
![5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622464.png)
